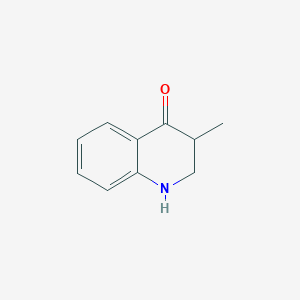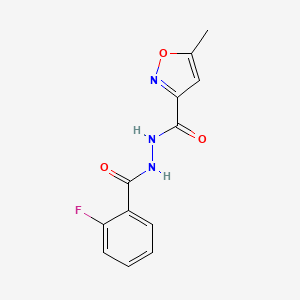
6-(4-Propylphenyl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Propylphenyl)pyridine-3-carbonitrile, commonly known as PPC, is a chemical compound that has gained significant attention in scientific research in recent years. PPC belongs to the class of pyridine-based compounds and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of PPC is not fully understood. However, it has been proposed that PPC exerts its effects by modulating various signaling pathways in the body, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-kB pathway. PPC has also been found to interact with various proteins in the body, including beta-amyloid peptides and tau proteins.
Biochemical and Physiological Effects
PPC has been found to exhibit various biochemical and physiological effects. PPC has been found to reduce oxidative stress and inflammation in the brain, improve cognitive function, and protect against neurodegenerative diseases. PPC has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, PPC has been found to exhibit anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
PPC has several advantages for lab experiments. PPC is relatively easy to synthesize, and its chemical properties are well characterized. PPC has also been found to exhibit low toxicity and high selectivity in vitro and in vivo studies. However, PPC also has some limitations for lab experiments. PPC is relatively expensive compared to other pyridine-based compounds, and its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on PPC. One potential direction is to further investigate the neuroprotective effects of PPC in animal models of neurodegenerative diseases. Another potential direction is to investigate the anticancer activity of PPC in different types of cancer cells and animal models. Additionally, future research could focus on developing new synthetic methods for PPC that are more cost-effective and environmentally friendly. Finally, future research could investigate the potential of PPC as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease.
Conclusion
In conclusion, PPC is a pyridine-based compound that has gained significant attention in scientific research in recent years. PPC has been found to exhibit various biochemical and physiological effects, including neuroprotective and anticancer activity. PPC has several advantages for lab experiments, but also has some limitations. Future research on PPC could focus on investigating its potential therapeutic applications in different diseases and developing new synthetic methods for PPC.
合成方法
PPC can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Ullmann reaction, and the Buchwald-Hartwig amination. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing PPC. This method involves the reaction of 4-propylphenylboronic acid with 3-bromo-6-chloropyridine in the presence of a palladium catalyst and a base.
科学研究应用
PPC has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. PPC has been found to exhibit neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides and reducing oxidative stress in the brain. PPC has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
属性
IUPAC Name |
6-(4-propylphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-2-3-12-4-7-14(8-5-12)15-9-6-13(10-16)11-17-15/h4-9,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIAUIWDJUDPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Propylphenyl)pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)






methanone](/img/structure/B7440904.png)


